N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt
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Description
N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt, also known as N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt, is a useful research compound. Its molecular formula is C29H48N4O6S and its molecular weight is 580.79. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt involves the protection of the amino and carboxyl groups of L-lysine, followed by the introduction of the nitrophenylsulfenyl group and subsequent deprotection to yield the final product.
Starting Materials
L-lysine, t-butoxycarbonyl chloride, dicyclohexylamine, 2-nitrophenylsulfenyl chloride, diisopropylethylamine, dimethylformamide, dichloromethane, triethylamine, hydrochloric acid, sodium bicarbonate, sodium chloride, wate
Reaction
Protection of the amino group of L-lysine with t-butoxycarbonyl chloride in the presence of triethylamine and dimethylformamide, Protection of the carboxyl group of L-lysine with dicyclohexylamine and t-butoxycarbonyl chloride in the presence of triethylamine and dimethylformamide, Introduction of the nitrophenylsulfenyl group to the epsilon-amino group of the protected L-lysine using 2-nitrophenylsulfenyl chloride in the presence of diisopropylethylamine and dichloromethane, Deprotection of the t-butoxycarbonyl groups using hydrochloric acid in the presence of water, Isolation of the product by precipitation with sodium bicarbonate and sodium chloride, followed by filtration and drying
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJNVWLUMCMNGT-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-(2-Nitrophenylsulfenyl)-N-epsilon-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt | |
CAS RN |
2896-69-7 |
Source
|
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2896-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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